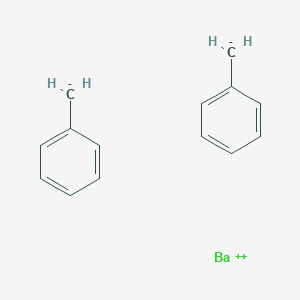
Barium, bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium, bis(phenylmethyl)- is an organobarium compound characterized by the presence of two phenylmethyl groups attached to a barium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(phenylmethyl)- typically involves the reaction of barium metal with benzyl chloride in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction can be represented as follows:
Ba+2C6H5CH2Cl→Ba(CH2C6H5)2+2NaCl
Industrial Production Methods
Industrial production of barium, bis(phenylmethyl)- may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Barium, bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and benzaldehyde.
Reduction: It can be reduced to form barium metal and toluene.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or other alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and benzaldehyde.
Reduction: Barium metal and toluene.
Substitution: Various substituted barium compounds depending on the reagents used.
Scientific Research Applications
Barium, bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organobarium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of barium, bis(phenylmethyl)- involves its interaction with various molecular targets. The phenylmethyl groups can interact with organic molecules, facilitating reactions such as substitution and addition. The barium atom can also coordinate with other atoms or molecules, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Barium, bis(phenylethyl)-: Similar structure but with ethyl groups instead of methyl groups.
Barium, bis(phenylpropyl)-: Similar structure but with propyl groups instead of methyl groups.
Uniqueness
Barium, bis(phenylmethyl)- is unique due to the specific electronic and steric effects imparted by the phenylmethyl groups. These effects influence the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
35815-14-6 |
|---|---|
Molecular Formula |
C14H14Ba |
Molecular Weight |
319.59 g/mol |
IUPAC Name |
barium(2+);methanidylbenzene |
InChI |
InChI=1S/2C7H7.Ba/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI Key |
PSUNIDLNGJVYKT-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















